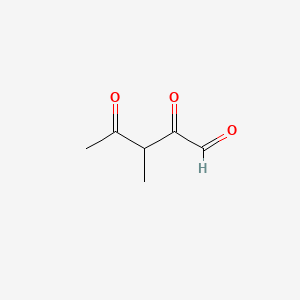

Pentanal, 3-methyl-2,4-dioxo-

Description

Contextualization within the Chemistry of Polycarbonyl Compounds

Polycarbonyl compounds are organic molecules that contain two or more carbonyl (C=O) groups. nih.gov The proximity and interaction of these carbonyl groups impart unique chemical properties and reactivity to the molecule. nih.gov Pentanal, 3-methyl-2,4-dioxo- is a prime example of a vicinal tricarbonyl-like system, where the carbonyl groups are in close proximity, significantly influencing each other's chemical behavior.

The chemistry of polycarbonyl compounds is often characterized by the enhanced reactivity of the carbonyl groups. acs.org For instance, in tricarbonyl systems, the central carbonyl group is highly electrophilic and susceptible to nucleophilic attack. acs.org This heightened reactivity is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl groups. acs.org Furthermore, these compounds often exist in equilibrium with their enol tautomers, a phenomenon that plays a crucial role in their reactivity. acs.org The study of molecules like Pentanal, 3-methyl-2,4-dioxo- provides valuable insights into the fundamental principles governing the chemical transformations of this important class of compounds.

Theoretical Significance of Multifunctionalized Aliphatic Systems

Multifunctionalized aliphatic systems, such as Pentanal, 3-methyl-2,4-dioxo-, are of considerable theoretical interest due to the complex interplay of electronic and steric effects. The presence of multiple functional groups on a flexible aliphatic chain allows for a detailed investigation of through-bond and through-space interactions.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the structure-property relationships in these systems. researcher.life For Pentanal, 3-methyl-2,4-dioxo-, computational analyses can elucidate the distribution of electron density, the relative stabilities of different conformations, and the potential energy surfaces of its chemical reactions. The inductive effect of the methyl group and the resonance stabilization of the enolate form are key factors that can be quantitatively assessed through theoretical calculations. These theoretical insights are invaluable for predicting the molecule's reactivity and for designing novel synthetic strategies.

Overview of Research Trajectories for Complex Aldehyde-Keto Systems

The investigation of complex aldehyde-keto systems like Pentanal, 3-methyl-2,4-dioxo- is a dynamic area of research in organic chemistry. Current research trajectories are focused on several key areas, including the development of novel synthetic methodologies, the exploration of their unique reactivity, and their application as building blocks in the synthesis of more complex molecules.

One significant research direction is the development of selective methods for the transformation of one carbonyl group in the presence of others. rsc.org This is a challenging task due to the similar reactivity of aldehyde and ketone functionalities. ic.ac.uk Another area of active investigation is the use of these compounds in catalysis and materials science. researchgate.net The ability of polycarbonyl compounds to coordinate with metal ions makes them potential ligands for catalysts. Furthermore, the reactivity of these systems is being harnessed to develop new materials with tailored properties. aip.org The ongoing research in this field is expected to uncover new fundamental principles of chemical reactivity and to pave the way for new applications in various scientific disciplines.

Physicochemical Properties of Pentanal, 3-methyl-2,4-dioxo-

| Property | Value |

| Molecular Formula | C₆H₈O₃ guidechem.com |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 3-methyl-2,4-dioxopentanal chemsrc.com |

| CAS Number | 140456-89-9 chemsrc.com |

| Density | 1.1±0.1 g/cm³ chemsrc.com |

| Boiling Point | 181.2±23.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 61.1±17.8 °C chemsrc.com |

| LogP | -0.69 chemsrc.com |

Computed Chemical Data for Pentanal, 3-methyl-2,4-dioxo-

| Descriptor | Value |

| Exact Mass | 128.047344113 guidechem.com |

| Complexity | 148 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Topological Polar Surface Area | 51.2 Ų guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-methyl-2,4-dioxopentanal |

InChI |

InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3 |

InChI Key |

OQYGUGGUHGKPLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Pentanal, 3 Methyl 2,4 Dioxo and Its Structural Analogs

Retrosynthetic Analysis of Pentanal, 3-methyl-2,4-dioxo-

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgub.edubibliotekanauki.pl For Pentanal, 3-methyl-2,4-dioxo- , a polyfunctional compound, several disconnections are plausible.

The primary structural feature is the β-dicarbonyl (or 1,3-dicarbonyl) system within the 2,4-dioxo functionality. deanfrancispress.com A common retrosynthetic strategy for such systems is the Claisen condensation transform, which disconnects a carbon-carbon bond adjacent to a carbonyl group. bohrium.com

Disconnection A (C2-C3 bond): This disconnection points to an acylating agent equivalent to an oxalyl derivative and a ketone precursor. This route involves the acylation of the enolate of 2-butanone with a suitable electrophile like diethyl oxalate . Subsequent methylation at the α-position would be required to introduce the C3-methyl group.

Disconnection B (C3-C4 bond): Alternatively, disconnecting the C3-C4 bond suggests a different Claisen-type approach. This pathway would involve the acylation of a ketone, such as 3-methyl-2-butanone , with an ester that can provide the C1 aldehyde and C2 ketone.

Disconnection C (Aldol-type): An aldol (B89426) condensation transform offers another strategic approach. This pathway could involve the condensation of simpler aldehydes or ketones. For example, an aldol reaction between propanal and pyruvaldehyde (methylglyoxal) could form the carbon skeleton, followed by oxidation.

These primary disconnections generate a tree of possible synthetic routes, each relying on fundamental carbon-carbon bond-forming reactions to assemble the target's intricate structure. ub.edu

Development of Novel Synthetic Pathways to Pentanal, 3-methyl-2,4-dioxo-

Modern organic synthesis seeks to develop pathways that are not only efficient but also offer high degrees of control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Regioselective Functionalization Strategies

The synthesis of an unsymmetrical β-diketone like Pentanal, 3-methyl-2,4-dioxo- requires precise regiochemical control. rsc.org The classic Claisen condensation often yields mixtures of products when unsymmetrical ketones are used. bohrium.com To overcome this, directed acylation and alkylation strategies are employed.

One approach involves the use of β-enamino diketones as intermediates. These compounds can be synthesized and then selectively hydrolyzed or transformed to yield the desired β-diketone, with the enamine group directing the regioselectivity of subsequent reactions. rsc.orgacs.org For instance, a precursor like 3-aminopent-2-en-2,4-dione could be methylated at the C3 position before being converted to the final product.

Another powerful technique is the direct, regioselective allylation of β-diketones, which can be adapted for alkylation. nih.govnih.gov By using specific catalysts, it is possible to control which α-carbon of an unsymmetrical β-diketone is functionalized. This control is often governed by Curtin-Hammett kinetics, where the relative energies of the reaction transition states, rather than the ground-state enolate populations, determine the product distribution. nih.gov

Below is a table summarizing representative conditions for regioselective reactions on β-dicarbonyl compounds, adaptable for the synthesis of the target molecule's core.

Table 1: Representative Methods for Regioselective Functionalization of β-Dicarbonyls

| Reaction Type | Substrate Example | Reagent/Catalyst | Solvent | Temperature (°C) | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| C-Acylation | Ketone | N-Acylbenzotriazole / L-Proline | - | - | High | Good | bohrium.com |

| Allylation | β-Diketone | Allylsilane / Brønsted Acid | CHCl₃ | 23 | >20:1 | 72 | nih.gov |

| Heterocyclization | β-Enamino diketone | Hydroxylamine HCl | Varied | Varied | High | Good | rsc.org |

| Pyrrole Synthesis | α-Diazo-β-ketoester | Cu(II) catalyst | - | - | Exclusive | Good | rsc.org |

Stereoselective Approaches to Pentanal, 3-methyl-2,4-dioxo- Isomers

The C3 carbon in Pentanal, 3-methyl-2,4-dioxo- is a stereocenter. The development of stereoselective methods to control this center is a significant challenge in asymmetric catalysis. nih.gov

Organocatalysis has emerged as a powerful tool for such transformations. For example, the use of chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Michael additions, aldol reactions, and α-functionalizations of carbonyl compounds. nih.govscispace.comtandfonline.com An intramolecular aldol reaction mediated by L-proline, for instance, has been used to construct complex bicyclic systems containing multiple stereocenters with high stereoselectivity. nih.gov This principle can be applied to an intermolecular reaction to set the stereocenter at C3 during the C-C bond formation step.

Another approach is crystallization-induced diastereoconvergence. In this method, a catalyst facilitates the formation of a product with a configurationally dynamic stereocenter. Under the reaction conditions, the product epimerizes in solution while the thermodynamically more stable diastereomer selectively crystallizes, driving the equilibrium to produce a single stereoisomer in high yield and selectivity. nih.gov

The table below shows examples of stereoselective syntheses applicable to constructing chiral centers in β-dicarbonyl compounds.

Table 2: Examples of Stereoselective Syntheses for β-Dicarbonyl Derivatives

| Reaction Type | Substrate | Catalyst | Solvent | dr | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mannich Reaction | β-Keto ester, Imine | Chiral tertiary amine | Et₂O:pentanes | - | High | Good | nih.gov |

| Domino Reaction | (E)-2-(2-nitrovinyl)phenol, Pentanal | Cinchona alkaloid derivative | - | 95:5 | 99 | 87 | scispace.com |

| Michael/Aldol | Oxindole, Enone | Pyrrolidine-based catalyst/DBU | MeOH | >99:1 | 92 | Good | acs.org |

| Intramolecular Aldol | Pentanal derivative | L-proline | - | High | High | Good | nih.gov |

Catalytic Transformations in the Synthesis of Pentanal, 3-methyl-2,4-dioxo-

Catalysis is central to the efficient synthesis of complex molecules. Both organocatalysis and transition metal catalysis offer powerful strategies for assembling the key structural motifs of Pentanal, 3-methyl-2,4-dioxo- .

Organocatalytic Approaches to 2,4-Dioxo functionalities

Organocatalysis avoids the use of metals and often proceeds under mild conditions, making it a "green" chemistry approach. tandfonline.com The synthesis of 1,3-dicarbonyl compounds can be achieved through various organocatalytic reactions. L-proline, for instance, is a versatile catalyst for the Knoevenagel condensation, which can be used to construct the carbon backbone of dicarbonyl compounds. tandfonline.comtandfonline.com

The reaction of 2,4-diketoesters with azides to form triazoles, catalyzed by organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), demonstrates the utility of organocatalysis in activating β-dicarbonyl compounds for further transformations. acs.orgresearchgate.net Such strategies could be adapted to introduce the methyl group at the C3 position via an organocatalyzed alkylation of a 2,4-dioxopentanal precursor.

Transition Metal Catalysis for Pentanal Moiety Construction

Transition metal catalysis provides highly efficient and selective methods for forming C-C and C-H bonds. mdpi.comccspublishing.org.cn The construction of the pentanal moiety can be envisioned through several catalytic pathways.

Hydroformylation is a direct method for converting alkenes to aldehydes. A substituted butene could be hydroformylated to generate the pentanal backbone. This method offers excellent control over regioselectivity and functional group placement.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. scribd.com An approach could involve the coupling of an organometallic reagent corresponding to the C3-C5 fragment with an appropriate electrophile to form the C2-C3 bond. Furthermore, transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of carbonyl compounds. nih.gov For example, a rhodium(III)-catalyzed hydroacylation could be used to construct the ketone functionality from an aldehyde precursor. researchgate.net

The table below lists relevant transition metal-catalyzed reactions.

Table 3: Transition Metal-Catalyzed Reactions for Carbonyl Synthesis

| Reaction | Catalyst System | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| α-Alkylation | Pd, Ir, Co, Ni, Ru, Rh | Ketones, Esters, Aldehydes | α-Functionalized carbonyls | Broad substrate scope | mdpi.com |

| Oxidative C-H Acylation | Pd(OAc)₂ / Air | 2-Phenylpyridines, Aldehydes | Ketones | High functional group compatibility | nih.gov |

| Hydroacylation | Rhodium(III) | Aldehydes, Alkenes | Ketones | Atom-economical C-H activation | ccspublishing.org.cnresearchgate.net |

| C-H Arylation | Copper | Salicylaldehydes, Arylboronic acids | 2-Hydroxybenzophenones | High chemoselectivity | researchgate.net |

Green Chemistry Principles in Pentanal, 3-methyl-2,4-dioxo- Synthesis

The integration of green chemistry principles into the synthesis of dicarbonyl compounds, such as Pentanal, 3-methyl-2,4-dioxo-, is crucial for minimizing environmental impact. Key areas of focus include the use of safer solvents and the maximization of atom efficiency in chemical reactions.

Solvent-Free or Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or employing water as a reaction medium represents a significant step towards greener chemical production.

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, faster reaction times and higher yields due to increased reactant concentration. niscpr.res.innih.gov For instance, the Claisen-Schmidt condensation, a variant of the Claisen condensation used to form α,β-unsaturated ketones, has been successfully performed under solvent-free conditions. In one study, various cycloalkanones were reacted with substituted benzaldehydes using solid sodium hydroxide (B78521) as a catalyst and a simple grinding technique, resulting in quantitative yields of the desired products in as little as five minutes. nih.gov Another example is the self-Claisen condensation of ethyl (2-phenyl)ethanoate, which, when heated with potassium tert-butoxide for 30 minutes without a solvent, produces ethyl 3-oxo-2,4-diphenylbutanoate in good yield. tandfonline.com The synthesis of various heterocyclic compounds derived from 1,3-dicarbonyl precursors, such as the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazole with 2,4-pentanedione, has also been achieved with high yields under solvent-free conditions by refluxing the mixture with a catalyst. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. While the solubility of some organic reactants can be a challenge, the synthesis of metal complexes of β-diketones, such as tris(2,4-pentanedionato)iron(III), has been successfully carried out in a water-methanol solvent system. In this procedure, the water-soluble reactants, iron(III) chloride hexahydrate and sodium acetate (B1210297) trihydrate, are dissolved in water, while the less soluble 2,4-pentanedione is dissolved in methanol (B129727) before being combined. miracosta.edu Furthermore, research into the synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones has demonstrated the feasibility of using water as a solvent in a sealed tube, providing good yields and an environmentally friendly alternative to traditional methods that use hazardous solvents. beilstein-journals.org Efficient catalytic procedures for the oxidation of alcohols to aldehydes and ketones have also been developed using hydrogen peroxide in aqueous acetonitrile (B52724), with the catalyst being easily reusable for multiple reaction cycles. bohrium.com

The following table summarizes examples of solvent-free and aqueous media reactions for the synthesis of β-diketones and their derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Solvent-free Claisen-Schmidt Condensation | Cycloalkanones, Substituted Benzaldehydes | Solid NaOH, grinding | None | α,α'-bis-(substituted-benzylidene)cycloalkanones | 96-98% | nih.gov |

| Solvent-free self-Claisen Condensation | Ethyl (2-phenyl)ethanoate | Potassium t-butoxide, 100 °C | None | Ethyl 3-oxo-2,4-diphenylbutanoate | 80% | acs.org |

| Solvent-free Heterocycle Synthesis | 3-aryl-4-amino-5-mercapto-1,2,4-triazole, 2,4-pentanedione | Preyssler catalyst, 90 °C | None | 6,8-dimethyl-3-aryl- niscpr.res.inresearchgate.netcdnsciencepub.comtriazolo[3,4-b] researchgate.netcdnsciencepub.comlibretexts.orgthiazepine | 83-98% | researchgate.net |

| Metal Complex Synthesis | Iron(III) chloride hexahydrate, Sodium acetate trihydrate, 2,4-pentanedione | - | Water/Methanol | tris(2,4-pentanedionato)iron(III) | Not specified | miracosta.edu |

| Heterocycle Synthesis in Water | α-amino acid arylhydrazides, 2-formylbenzoic acid | Sealed tube | Water | 1-(arylamino)-1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones | Good | beilstein-journals.org |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgkccollege.ac.in A reaction with high atom economy is one that generates minimal waste.

The Claisen condensation is a classic method for forming carbon-carbon bonds and synthesizing β-keto esters and, by extension, β-diketones. bohrium.com However, the traditional Claisen condensation often has a low atom economy. For a successful reaction, a full equivalent of base is typically required to deprotonate the resulting β-keto ester, driving the equilibrium towards the product. This leads to the formation of a salt and an alcohol as byproducts, which are considered waste in the context of atom economy.

For example, the synthesis of 2,3-pentanedione (B165514) from lactic acid via a sequence involving a Claisen-type condensation has a calculated atom economy of only 55%. researchgate.net This indicates that a significant portion of the reactant atoms are not incorporated into the final product.

The formula for calculating percent atom economy is: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

Addition reactions, in contrast, are considered to have 100% atom economy as all reactant atoms are incorporated into the final product. jocpr.com Rearrangement reactions, such as the Claisen rearrangement, also exhibit 100% atom economy. jocpr.com Substitution and elimination reactions, on the other hand, inherently have lower atom economies due to the generation of byproducts.

Improving the atom economy of synthetic routes to compounds like Pentanal, 3-methyl-2,4-dioxo- involves designing catalytic processes that minimize the use of stoichiometric reagents and the formation of waste. For instance, catalytic approaches to Claisen-type condensations that can operate with only a catalytic amount of base would significantly improve the atom economy.

The following table provides a conceptual comparison of the atom economy for different reaction types relevant to the synthesis of β-dicarbonyl compounds.

| Reaction Type | General Transformation | Theoretical Atom Economy | Byproducts | Reference |

|---|---|---|---|---|

| Addition Reaction | A + B → C | 100% | None | jocpr.com |

| Rearrangement Reaction | A → B | 100% | None | jocpr.com |

| Traditional Claisen Condensation | 2 RCH₂CO₂R' + Base → RCH₂COCHRCO₂R' + R'OH + Base-H⁺ | <100% | Alcohol, Salt | bohrium.com |

| Substitution Reaction | A-B + C → A-C + B | <100% | Leaving group byproduct (B) | kccollege.ac.in |

| Elimination Reaction | A-B-C-D → A=B + C-D | <100% | Eliminated molecule (C-D) | kccollege.ac.in |

Chemical Reactivity and Mechanistic Investigations of Pentanal, 3 Methyl 2,4 Dioxo

Nucleophilic and Electrophilic Reactivity of Carbonyl Centers in Pentanal, 3-methyl-2,4-dioxo-

The presence of three carbonyl groups in Pentanal, 3-methyl-2,4-dioxo- offers multiple sites for nucleophilic attack. The reactivity of these sites is not uniform and is governed by both electronic and steric factors.

Aldehyde versus Ketone Reactivity Discrimination

In general, aldehydes are more reactive towards nucleophiles than ketones. This increased reactivity is attributed to two main factors:

Steric Hindrance: The single hydrogen atom attached to the aldehydic carbonyl carbon presents less steric hindrance to an incoming nucleophile compared to the two alkyl groups attached to the ketone carbonyl carbons.

Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. The aldehyde carbonyl has only one electron-donating alkyl group, while the ketone carbonyls have two.

In the case of Pentanal, 3-methyl-2,4-dioxo-, the terminal aldehyde group is expected to be the most reactive site for nucleophilic attack. The two ketone groups at positions 2 and 4 will be less reactive. This difference in reactivity allows for selective reactions at the aldehyde position under carefully controlled conditions. For example, reduction with a mild reducing agent would likely selectively reduce the aldehyde to a primary alcohol, leaving the ketone groups intact.

Intramolecular Cyclization Pathways

The structure of Pentanal, 3-methyl-2,4-dioxo- is conducive to intramolecular cyclization reactions, particularly aldol-type condensations. The presence of acidic α-hydrogens between the carbonyl groups and at the methyl group adjacent to one of the ketones allows for the formation of enolates, which can then act as internal nucleophiles.

One plausible pathway involves the formation of an enolate at the carbon between the two ketone groups (C3). This enolate can then attack the electrophilic aldehydic carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration of the resulting aldol (B89426) adduct would yield a cyclic α,β-unsaturated carbonyl compound.

Alternatively, enolization involving the methyl group at C3 could lead to an attack on either the adjacent ketone or the aldehyde. However, the formation of five- or six-membered rings is generally favored due to their thermodynamic stability. Therefore, the cyclization involving the α-hydrogen at the aldehydic end is a likely pathway. The specific reaction conditions, such as the choice of base and temperature, would influence the regioselectivity of enolate formation and the subsequent cyclization.

Enolization and Tautomerism Studies of Pentanal, 3-methyl-2,4-dioxo-

Like other β-dicarbonyl compounds, Pentanal, 3-methyl-2,4-dioxo- exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is sensitive to various factors, including the solvent and the nature of substituents.

Solvent and Substituent Effects on Keto-Enol Equilibria

The keto-enol equilibrium of β-dicarbonyl compounds is significantly influenced by the polarity of the solvent. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a pseudo-aromatic six-membered ring, which contributes to the stability of the enol tautomer.

In polar protic solvents, such as water or alcohols, the keto form is generally more stable. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. Furthermore, they can disrupt the intramolecular hydrogen bond of the enol form.

The methyl group at the 3-position also influences the keto-enol equilibrium. Electron-donating groups like methyl can have a destabilizing effect on the enol form by increasing the electron density in the double bond. However, steric effects can also play a role. A study on substituted 2,4-pentanediones showed that the introduction of a methyl group at the 3-position can affect the equilibrium constant. ed.gov

Table 1: Predicted Predominant Tautomer in Different Solvents

| Solvent | Polarity | Predominant Tautomer |

|---|---|---|

| Hexane | Nonpolar | Enol |

| Chloroform | Moderately Polar | Enol |

| Acetone | Polar Aprotic | Keto |

| Methanol (B129727) | Polar Protic | Keto |

Spectroscopic Signatures of Tautomeric Forms

The different tautomeric forms of Pentanal, 3-methyl-2,4-dioxo- can be identified and quantified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: In the keto form , one would expect to see a signal for the aldehydic proton around 9-10 ppm. The methine proton at C3 would appear as a quartet, and the methyl protons at C3 would be a doublet. The terminal methyl protons of the acetyl group would be a singlet. In the enol form , the aldehydic proton signal would be absent. A characteristic signal for the enolic hydroxyl proton would appear at a downfield chemical shift (typically >10 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton would also be present.

¹³C NMR: The keto form would show three distinct carbonyl signals in the range of 190-210 ppm. The enol form would have two carbonyl signals and two signals for the C=C double bond, with the carbon bearing the hydroxyl group appearing at a lower chemical shift than the carbonyl carbons.

Infrared (IR) Spectroscopy:

Keto form: Characterized by strong C=O stretching vibrations in the region of 1700-1740 cm⁻¹. The aldehyde C-H stretch would appear around 2720 and 2820 cm⁻¹.

Enol form: The C=O stretching frequency is typically lowered to 1600-1650 cm⁻¹ due to conjugation and intramolecular hydrogen bonding. A broad O-H stretching band would be observed in the region of 2500-3200 cm⁻¹. The C=C stretching vibration would appear around 1580-1620 cm⁻¹.

Oxidation and Reduction Chemistry of Pentanal, 3-methyl-2,4-dioxo-

The presence of both aldehyde and ketone functional groups allows for a range of oxidation and reduction reactions. The differing reactivity of these groups enables selective transformations.

Oxidation:

The aldehyde group in Pentanal, 3-methyl-2,4-dioxo- is susceptible to oxidation to a carboxylic acid. Mild oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution (Cu²⁺ in tartrate solution), can selectively oxidize the aldehyde without affecting the ketone functionalities. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would also oxidize the aldehyde and could potentially lead to cleavage of the carbon-carbon bonds under harsh conditions. A study has reported the peroxynitrite-promoted aerobic oxidation of the related compound 3-methyl-2,4-pentanedione. chemicalbook.comsigmaaldrich.com

Reduction:

The carbonyl groups can be reduced to alcohols. The choice of reducing agent determines the outcome of the reaction:

Selective Aldehyde Reduction: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the more reactive aldehyde group to a primary alcohol, leaving the ketone groups intact, especially at low temperatures.

Reduction of All Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ketone groups to their corresponding alcohols, yielding a triol.

Clemmensen and Wolff-Kishner Reductions: These reactions reduce carbonyl groups to methylene (B1212753) (CH₂) groups. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is performed under acidic conditions, while the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) is carried out under basic conditions. The choice of method would depend on the stability of the other functional groups in the molecule under the respective reaction conditions.

Table 2: Summary of Oxidation and Reduction Reactions

| Reagent | Functional Group Targeted | Product Functional Group |

|---|---|---|

| Tollens' Reagent | Aldehyde | Carboxylic Acid |

| Fehling's Solution | Aldehyde | Carboxylic Acid |

| KMnO₄ (cold, dilute) | Aldehyde | Carboxylic Acid |

| NaBH₄ | Aldehyde (selective) | Primary Alcohol |

| LiAlH₄ | Aldehyde and Ketones | Primary and Secondary Alcohols |

| Zn(Hg), HCl | Aldehyde and Ketones | Methylene |

Selective Oxidation Protocols for Aldehyde/Ketone Groups

No specific protocols for the selective oxidation of the aldehyde or ketone groups of Pentanal, 3-methyl-2,4-dioxo- have been reported in the reviewed literature.

Asymmetric Reduction of Carbonyls in Pentanal, 3-methyl-2,4-dioxo-

There is no available research detailing the asymmetric reduction of the carbonyl groups present in Pentanal, 3-methyl-2,4-dioxo-.

Pericyclic and Radical Reactions involving Pentanal, 3-methyl-2,4-dioxo-

Specific studies on pericyclic or radical reactions involving Pentanal, 3-methyl-2,4-dioxo- could not be identified in the current body of scientific literature.

Reaction Kinetics and Thermodynamic Profiling of Pentanal, 3-methyl-2,4-dioxo- Transformations

Data regarding the reaction kinetics and thermodynamic profiles of transformations involving Pentanal, 3-methyl-2,4-dioxo- are not available.

Advanced Spectroscopic and Structural Elucidation of Pentanal, 3 Methyl 2,4 Dioxo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the solution-state structure of Pentanal, 3-methyl-2,4-dioxo-. Given its structure, the compound is expected to exist as a mixture of diketo and enol tautomers, a common characteristic of β-dicarbonyl compounds. The equilibrium between these forms is often solvent-dependent and can be thoroughly investigated by NMR. nih.gov

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for the unambiguous assignment of all proton and carbon signals for both the diketo and enol tautomers. nih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for each tautomer. The diketo form would feature a characteristic aldehydic proton (CHO), a methine proton (CH), and two methyl groups. The enol form would lack the methine proton signal at C3, which becomes a quaternary olefinic carbon, and instead show a new vinyl proton and a highly deshielded enolic hydroxyl proton, often appearing as a broad singlet. The ¹³C NMR spectrum would similarly display unique signals for the carbonyl, olefinic, and aliphatic carbons in each tautomer. mdpi.comnetlify.app Carbonyl groups in ketones typically appear above 190 ppm, while those in conjugated enol systems appear further upfield. bham.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of Pentanal, 3-methyl-2,4-dioxo-

| Atom Position | Diketo Form ¹H (ppm) | Diketo Form ¹³C (ppm) | Enol Form ¹H (ppm) | Enol Form ¹³C (ppm) |

|---|---|---|---|---|

| C1 (CHO) | ~9.5 (s) | ~195-200 | ~8.5 (s) | ~180-185 |

| C2 (C=O) | - | ~200-205 | - | ~190-195 |

| C3 (CH) | ~4.0 (q) | ~55-60 | - | ~100-105 |

| C4 (C=O) | - | ~205-210 | - | ~195-200 |

| C5 (CH₃) | ~2.2 (s) | ~25-30 | ~2.0 (s) | ~20-25 |

| C3-CH₃ | ~1.4 (d) | ~15-20 | ~1.8 (s) | ~15-20 |

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. youtube.com For the diketo form, a key correlation would be observed between the C3-methine proton and the protons of its attached C3-methyl group. This confirms the CH-CH₃ fragment. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). libretexts.org It would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum for both tautomers, as outlined in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the carbon skeleton by showing correlations between protons and carbons over two to three bonds (²J and ³J-couplings). youtube.comlibretexts.org Key expected correlations that would confirm the structure of the diketo form include:

The aldehydic proton (H1) correlating to the C2 carbonyl carbon.

The C5 methyl protons correlating to the C4 carbonyl carbon.

The C3-methyl protons correlating to the C3 methine carbon, as well as the C2 and C4 carbonyl carbons, thus piecing the entire backbone together.

Table 2: Predicted Key HMBC Correlations for the Diketo Form

| Proton Signal | Correlated Carbon (²J, ³J) | Structural Information |

|---|---|---|

| H1 (Aldehyde) | C2, C3 | Connects aldehyde to backbone |

| H5 (Methyl) | C3, C4 | Connects acetyl group to backbone |

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of processes that occur on the NMR timescale, such as tautomeric interconversion. researchgate.net For Pentanal, 3-methyl-2,4-dioxo-, the keto-enol tautomerism is an ideal candidate for such a study. thecatalyst.org

By recording NMR spectra at various temperatures, the rate of interconversion between the keto and enol forms can be measured. At low temperatures, the exchange is slow, and sharp, distinct signals for both tautomers are observed. As the temperature is increased, the rate of interconversion increases, causing the corresponding signals for the two tautomers to broaden. At a specific temperature, known as the coalescence temperature, the signals for a given nucleus in the two tautomeric forms merge into a single broad peak. By analyzing the line shapes of these exchange-broadened signals, kinetic parameters such as the activation energy (Ea) for the tautomerization process can be calculated. researchgate.net

X-ray Crystallography for Solid-State Structure of Pentanal, 3-methyl-2,4-dioxo- or its Derivatives

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. nih.gov To perform this analysis, a high-quality single crystal of Pentanal, 3-methyl-2,4-dioxo- or a suitable crystalline derivative must be grown.

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. For a β-dicarbonyl compound like this, X-ray crystallography would unequivocally establish which tautomer (keto or enol) is present in the solid state. Often, the enol form is favored in the crystal lattice due to the formation of a stable, planar six-membered ring stabilized by a strong intramolecular hydrogen bond. The crystallographic data would also reveal the three-dimensional packing of the molecules in the unit cell, identifying any intermolecular interactions such as hydrogen bonding or van der Waals forces that dictate the crystal architecture. nih.gov

Advanced Mass Spectrometry for Mechanistic Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. creative-proteomics.com

For Pentanal, 3-methyl-2,4-dioxo- (C₆H₈O₃, molecular weight: 128.13 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺·) at m/z 128. The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions. libretexts.orglibretexts.org Key fragmentation pathways for ketones and aldehydes include α-cleavage and inductive cleavage. jove.com

α-Cleavage: This involves the cleavage of a C-C bond adjacent to a carbonyl group. This is a dominant fragmentation pathway for carbonyl compounds, leading to the formation of stable acylium ions. quizlet.com

McLafferty Rearrangement: While less likely given the immediate structure, this rearrangement can occur if a γ-hydrogen is available for transfer to a carbonyl oxygen, leading to the elimination of a neutral alkene.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Pentanal, 3-methyl-2,4-dioxo-

| m/z | Possible Formula | Likely Origin |

|---|---|---|

| 128 | [C₆H₈O₃]⁺· | Molecular Ion (M⁺·) |

| 99 | [C₅H₇O₂]⁺ | Loss of CHO (formyl radical) via α-cleavage |

| 85 | [C₄H₅O₂]⁺ | Loss of CH₃CO (acetyl radical) via α-cleavage |

| 71 | [C₄H₇O]⁺ | Loss of CO from m/z 99 |

| 57 | [C₃H₅O]⁺ | Loss of CO from m/z 85 |

| 43 | [C₂H₃O]⁺ | Acetyl cation, [CH₃CO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net This is particularly useful for distinguishing between the keto and enol tautomers of Pentanal, 3-methyl-2,4-dioxo-. brainly.comroyalsocietypublishing.org

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the different functional groups. The diketo tautomer would be expected to show two sharp, strong absorption bands in the carbonyl region (1700-1740 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the two C=O groups. In contrast, the enol tautomer would display a single C=O stretching band (typically at a lower frequency, ~1650 cm⁻¹, due to conjugation) and a C=C stretching band (~1600 cm⁻¹). mdpi.com A key feature of the enol form would be a very broad and strong O-H stretching band in the 3200-2500 cm⁻¹ region, which is characteristic of a strong intramolecular hydrogen bond. brainly.com

Raman Spectroscopy: Raman spectroscopy offers complementary information. Carbonyl stretches are also visible in Raman spectra. The C=C double bond of the enol form, being more symmetric and polarizable, often gives a stronger Raman signal than its corresponding IR absorption. This can be a useful confirmatory tool for the presence of the enol tautomer.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers

| Functional Group | Vibration Type | Diketo Form | Enol Form |

|---|---|---|---|

| C-H (aldehyde) | Stretch | ~2720, ~2820 | - |

| C=O (ketone/aldehyde) | Stretch | ~1740, ~1715 | ~1650 (conjugated) |

| C=C | Stretch | - | ~1600 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Pentanal, 3-methyl-2,4-dioxo- Isomers

Pentanal, 3-methyl-2,4-dioxo- is a chiral molecule due to the stereocenter at the C3 position. Therefore, it exists as a pair of enantiomers, (R)- and (S)-. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. cas.czsaschirality.org

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The carbonyl groups in the molecule act as chromophores, and their electronic transitions (specifically the n→π* transition) are expected to give rise to a measurable signal, known as a Cotton effect, in both CD and ORD spectra.

By separating the enantiomers (for example, by chiral chromatography) and measuring their CD spectra, the absolute configuration (R or S) can be determined. researchgate.net This is often achieved by comparing the experimentally observed Cotton effect sign and intensity with predictions from empirical rules (e.g., the Octant Rule for ketones) or, more reliably, with the results of quantum chemical calculations of the theoretical CD spectrum for a known configuration. nih.gov This comparison provides a powerful method for the non-ambiguous assignment of the molecule's three-dimensional structure.

Theoretical and Computational Chemistry of Pentanal, 3 Methyl 2,4 Dioxo

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for understanding the intrinsic properties of molecules like Pentanal, 3-methyl-2,4-dioxo-. These methods provide insights into the molecule's stability, electronic distribution, and spectroscopic characteristics.

DFT Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For Pentanal, 3-methyl-2,4-dioxo-, DFT calculations, likely employing functionals like B3LYP with basis sets such as 6-311++G**, would be crucial for determining its most stable geometric and electronic configurations. ekb.eg

Like other β-dicarbonyls, Pentanal, 3-methyl-2,4-dioxo- is expected to exist in a tautomeric equilibrium between a diketo form and several enol forms. katwacollegejournal.comnih.gov The enol forms are stabilized by a strong intramolecular hydrogen bond, which can be investigated using DFT. researchgate.netjomardpublishing.com The relative energies of these tautomers are influenced by the substituents and the solvent environment. katwacollegejournal.comcdnsciencepub.com For instance, in the gas phase, the enol form of acetylacetone (B45752), a related compound, is significantly more stable than the diketo form. katwacollegejournal.com The presence of a methyl group at the 3-position in Pentanal, 3-methyl-2,4-dioxo- would likely further influence the tautomeric equilibrium.

Table 1: Predicted Relative Stabilities of Pentanal, 3-methyl-2,4-dioxo- Tautomers

| Tautomer | Predicted Relative Energy (kcal/mol) | Key Structural Features |

| Diketo Form | 0 (Reference) | Two C=O groups, no O-H bond. |

| Enol Form 1 | < 0 | C=C double bond, intramolecular O-H...O hydrogen bond. |

| Enol Form 2 | < 0 | Alternative C=C double bond position, intramolecular O-H...O hydrogen bond. |

Note: The relative energies are predictions based on general trends for β-dicarbonyls and would require specific DFT calculations for accurate values.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are vital for the experimental identification and characterization of Pentanal, 3-methyl-2,4-dioxo-.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of the different tautomers. ekb.eg For the diketo form, characteristic C=O stretching frequencies would be expected in the range of 1687–1790 cm⁻¹. nih.gov The enol form would exhibit a characteristic C=C stretching vibration and a broad O-H stretching band due to the intramolecular hydrogen bond. nih.govacs.org These predicted spectra can be compared with experimental data to identify the predominant tautomer under different conditions. ekb.eg

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism. nih.gov Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The chemical shift of the enolic proton is particularly sensitive to the strength of the intramolecular hydrogen bond.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamics of Pentanal, 3-methyl-2,4-dioxo- in different environments. acs.orgresearchgate.net By simulating the motion of atoms over time, MD can explore the various conformations accessible to the molecule and the transitions between them.

For Pentanal, 3-methyl-2,4-dioxo-, MD simulations would be particularly useful for:

Exploring Tautomeric Interconversion: MD simulations can be used to study the dynamics of the keto-enol tautomerization process, providing insights into the timescale and mechanism of this equilibrium. nih.gov

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the conformational preferences and tautomeric equilibrium can be investigated. cdnsciencepub.com

Conformational Flexibility: The flexibility of the alkyl chain and the rotational barriers around the C-C single bonds can be assessed, revealing the full range of accessible molecular shapes.

Table 2: Potential Conformational Dihedrals for Pentanal, 3-methyl-2,4-dioxo-

| Dihedral Angle | Description | Predicted Behavior |

| O=C-C=O | Torsion between the two carbonyl groups in the diketo form. | Likely to be flexible, with multiple low-energy conformations. |

| C-C-C-H (methyl) | Rotation of the methyl group. | Low rotational barrier. |

| C-C-C-C (ethyl) | Rotation around the C2-C3 bond. | Multiple rotamers possible. |

Reaction Pathway Elucidation via Transition State Theory

Transition state theory is a fundamental concept used to understand and predict the rates of chemical reactions. kaust.edu.sa For Pentanal, 3-methyl-2,4-dioxo-, this theory can be applied to elucidate the mechanisms of both intramolecular and intermolecular reactions.

Intramolecular Rearrangements and Isomerization

The most significant intramolecular process for Pentanal, 3-methyl-2,4-dioxo- is the keto-enol tautomerization. fiveable.me This process involves the transfer of a proton from the α-carbon to a carbonyl oxygen, mediated by a transition state. researchgate.net The energy barrier for this reaction can be calculated using quantum chemical methods. acs.orgnih.gov

The presence of the methyl group at the α-carbon will influence the stability of the enol forms and the transition state for their interconversion. Computational studies on similar β-dicarbonyls have shown that such substitutions can affect the kinetics and thermodynamics of tautomerization. nih.gov Another possible intramolecular rearrangement is the Diels-Alder reaction if appropriate unsaturation is present in a substituent, though this is not inherent to the parent molecule. rsc.org

Intermolecular Reaction Mechanisms

Pentanal, 3-methyl-2,4-dioxo- can participate in various intermolecular reactions. The enol form can act as a nucleophile, for example, in Michael additions or in reactions with electrophiles like cyanuric chloride. nih.govrsc.org The diketo form can undergo nucleophilic addition to its carbonyl groups.

Computational studies can be used to model the transition states and reaction pathways for these intermolecular processes. For example, DFT calculations have been used to study the mechanism of the hydroalkylation of alkenes with β-diketones, a reaction where the dicarbonyl compound acts as a nucleophile. tandfonline.comorgsyn.org The reaction of β-dicarbonyls with amines to form pyridone derivatives has also been investigated computationally. acs.org

Solvation Models and Solvent Effects on Pentanal, 3-methyl-2,4-dioxo- Reactivity

The reactivity of Pentanal, 3-methyl-2,4-dioxo- is significantly influenced by the solvent in which it is dissolved. Solvation models are computational methods used to describe the effect of a solvent on a solute's properties and reactivity. These models can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a detailed picture of the solute-solvent interactions, including hydrogen bonding and specific electrostatic interactions. For Pentanal, 3-methyl-2,4-dioxo-, explicit models could be used to study the specific interactions of protic solvents like water or methanol (B129727) with the carbonyl and aldehyde groups, which can influence its tautomeric equilibrium. researchgate.netresearchgate.net

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are effective in capturing the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit model. For Pentanal, 3-methyl-2,4-dioxo-, such models can predict how the polarity of the solvent affects the stability of its different tautomeric forms. researchgate.netresearchgate.net

The keto-enol tautomerism of β-dicarbonyl compounds like Pentanal, 3-methyl-2,4-dioxo- is particularly sensitive to solvent effects. researchgate.net In nonpolar solvents, the enol form is often stabilized by an intramolecular hydrogen bond. researchgate.net In polar aprotic solvents, the solvent can interact with the solute, potentially disrupting the intramolecular hydrogen bond and altering the keto-enol equilibrium. researchgate.net In polar protic solvents, the solvent can form hydrogen bonds with both the keto and enol forms, further influencing their relative stabilities. researchgate.netresearchgate.net

The reactivity of the aldehyde and ketone groups in Pentanal, 3-methyl-2,4-dioxo- is also subject to solvent effects. Solvents can influence reaction rates and equilibrium constants by stabilizing or destabilizing reactants, transition states, and products. For instance, nucleophilic attack at one of the carbonyl carbons can be facilitated by polar solvents that can stabilize the resulting charged intermediates.

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of Pentanal, 3-methyl-2,4-dioxo-

| Solvent | Solvent Type | Expected Dominant Tautomer | Rationale |

| Cyclohexane | Nonpolar | Enol | Stabilization through intramolecular hydrogen bonding. researchgate.netresearchgate.net |

| Dichloromethane | Polar Aprotic | Keto | The polar solvent destabilizes the less polar enol form. |

| Acetone | Polar Aprotic | Keto | Increased stabilization of the more polar keto tautomer. researchgate.net |

| Methanol | Polar Protic | Keto | The solvent disrupts the intramolecular hydrogen bond of the enol and stabilizes the keto form through hydrogen bonding. researchgate.net |

| Water | Polar Protic | Keto | Strong disruption of the intramolecular hydrogen bond and stabilization of the polar keto form. researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological or chemical activity. scholarsresearchlibrary.commdpi.com These models are built by finding a correlation between calculated molecular descriptors and the observed activity. mdpi.com

For a compound like Pentanal, 3-methyl-2,4-dioxo-, a QSAR model could be developed to predict a specific activity, such as its reactivity in a particular chemical transformation or its interaction with a biological target. The development of a QSAR model involves several key steps:

Data Set Selection: A set of molecules with known activities is required. For a hypothetical QSAR study on the reactivity of dicarbonyl compounds, one would need a series of molecules related to Pentanal, 3-methyl-2,4-dioxo- with experimentally measured reaction rates. scholarsresearchlibrary.com

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized as constitutional, topological, geometrical, and electronic descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the activity. analis.com.my

Model Validation: The predictive power of the model is assessed using statistical metrics and by testing its ability to predict the activity of compounds not used in the model development. scholarsresearchlibrary.commdpi.com

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of Pentanal, 3-methyl-2,4-dioxo- and Related Compounds

| Descriptor Class | Descriptor Example | Description | Potential Relevance to Reactivity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. nih.gov | Can correlate with steric hindrance and transport properties. |

| Number of Rotatable Bonds (nRotb) | The number of bonds that allow free rotation around them. | Relates to molecular flexibility, which can influence binding to a reactive site. | |

| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. | Can be related to the overall shape and size of the molecule. |

| Kier & Hall Shape Indices (κ) | Describe different aspects of molecular shape. | Important for understanding how the molecule fits into a catalytic site or interacts with other reactants. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences intermolecular interactions and solvation. |

| Molecular Volume (MV) | The volume occupied by the molecule. | Related to steric effects and the ability to fit into a defined space. | |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. researchgate.net | Crucial for understanding electrostatic interactions and reactivity in polar environments. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. researchgate.net | Indicate the molecule's ability to donate or accept electrons, which is fundamental to chemical reactivity. researchgate.net | |

| Partial Charges on Atoms | The distribution of electron density across the molecule. | Identify electrophilic and nucleophilic centers, predicting sites of reaction. |

A hypothetical QSAR equation for the reactivity of Pentanal, 3-methyl-2,4-dioxo- might take the form:

Reactivity = c0 + c1(LUMO Energy) + c2(Dipole Moment) - c3*(Molecular Volume)

In this equation, c0, c1, c2, and c3 are coefficients determined from the regression analysis. This model would suggest that lower LUMO energy and a higher dipole moment increase reactivity, while a larger molecular volume decreases it due to steric hindrance. The predictive ability of such a model would be crucial for designing new dicarbonyl compounds with tailored reactivity profiles.

Advanced Analytical Separations and Detection Methodologies for Pentanal, 3 Methyl 2,4 Dioxo

High-Performance Liquid Chromatography (HPLC) Method Development for Resolution of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Pentanal, 3-methyl-2,4-dioxo-. Method development focuses on achieving high resolution, particularly for its stereoisomers.

Reverse-Phase HPLC: For general analysis and purity assessment, reverse-phase (RP) HPLC is commonly employed. Methods developed for structurally similar compounds, such as 3-Methyl-2,4-pentanedione, can be adapted. sielc.com A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with an aqueous buffer is standard. sielc.comscholarsresearchlibrary.com The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of the dicarbonyl moiety. sielc.com For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are required. sielc.com

Detection: A Diode Array Detector (DAD) or a standard UV detector is effective, as the conjugated dicarbonyl system possesses a chromophore suitable for UV absorption.

Chiral HPLC: Since Pentanal, 3-methyl-2,4-dioxo- possesses a chiral center, separating its (R)- and (S)-enantiomers is critical for stereospecific synthesis or biological activity studies. Chiral HPLC is the method of choice for this challenge.

Chiral Stationary Phases (CSPs): The selection of the CSP is the most critical parameter. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are highly effective for resolving a wide range of racemates, including carbonyl compounds. scholarsresearchlibrary.comphenomenex.com

Method Development: The development of a chiral separation method often involves screening different CSPs and mobile phase compositions. scholarsresearchlibrary.compensoft.net Both normal-phase (e.g., heptane/isopropanol) and reverse-phase modes can be explored to achieve optimal enantiomeric resolution. scholarsresearchlibrary.com

Table 1: Illustrative HPLC Method Parameters for Isomer Resolution

| Parameter | Reverse-Phase Analysis | Chiral Separation |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiralpak® IA/IB/IC/IF, 3-5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Heptane:Ethanol or Methanol:Water |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at 254 nm or DAD | UV or Circular Dichroism (CD) |

| Column Temp. | 25-35 °C | 25-40 °C |

This table presents typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for trace analysis and purity assessment of Pentanal, 3-methyl-2,4-dioxo-.

Sample Introduction: For trace analysis in complex matrices like environmental or biological samples, a pre-concentration step such as headspace (HS) sampling or solid-phase microextraction (SPME) is often necessary. nih.gov SPME, in particular, is a solvent-free technique that can be automated. nih.gov

GC Separation: A capillary column is used for separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS or DB-5), is often a good starting point for method development. dss.go.thnih.gov The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to effectively separate analytes with different boiling points. dss.go.thnih.gov

Mass Spectrometry Detection: The mass spectrometer is typically operated in electron impact (EI) ionization mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. dss.go.th By using selected ion monitoring (SIM), the instrument can be set to detect only specific fragment ions of the target analyte, significantly enhancing sensitivity and selectivity.

Table 2: Typical GC-MS Parameters for Volatile Carbonyl Analysis

| Parameter | Setting |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 35-450 |

This table provides a general set of parameters adaptable for Pentanal, 3-methyl-2,4-dioxo-. dss.go.thnih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC, particularly for chiral separations. americanpharmaceuticalreview.com It uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com

Advantages: SFC offers several advantages, including faster separations, reduced organic solvent consumption (making it a "green" technique), and lower viscosity of the mobile phase, which allows for higher flow rates without excessive pressure drops. americanpharmaceuticalreview.comshimadzu.com

Chiral SFC: SFC is highly effective for chiral separations. When combined with the same polysaccharide-based chiral stationary phases used in HPLC, SFC often provides superior speed and efficiency. phenomenex.comnih.gov A co-solvent, such as methanol or ethanol, is typically added to the CO₂ to modify the mobile phase polarity and improve analyte solubility and interaction with the stationary phase. shimadzu.com

Detection: SFC can be coupled with various detectors, including UV-Vis, PDA, and mass spectrometry (SFC-MS), providing both quantitative and structural information. nih.govlabcompare.com The combination of a PDA detector and a chiral detector (like circular dichroism) can be particularly powerful during method development. labcompare.com

Derivatization Strategies for Enhanced Detection and Separation

Chemical derivatization is a strategy used to improve the analytical characteristics of a target compound. For Pentanal, 3-methyl-2,4-dioxo-, derivatization can enhance detection sensitivity, improve chromatographic peak shape, and increase volatility for GC analysis. copernicus.org

PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with carbonyl groups to form oxime derivatives. copernicus.orgresearchgate.net These derivatives are highly electronegative due to the pentafluorobenzyl group, making them extremely sensitive to electron capture detection (ECD) in GC. This method is suitable for ultra-trace analysis. researchgate.net The resulting oximes can also be analyzed by GC-MS.

DNPH Derivatization: 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are brightly colored and have a strong chromophore, allowing for highly sensitive detection by HPLC with a UV-Vis detector in the 360 nm range. researchgate.net This is a standard method for the analysis of carbonyls in various matrices.

Silylation: For GC analysis, the hydroxyl group present in the enol tautomer of the dicarbonyl system can be derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.org This process forms a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable, leading to improved peak shape and resolution in GC. researchgate.net

Table 3: Common Derivatization Reagents for Pentanal, 3-methyl-2,4-dioxo-

| Reagent | Target Functional Group(s) | Resulting Derivative | Primary Analytical Technique | Advantage |

| PFBHA | Aldehyde, Ketone | Oxime | GC-ECD, GC-MS | Ultra-high sensitivity with ECD |

| DNPH | Aldehyde, Ketone | Hydrazone | HPLC-UV | High sensitivity with UV detection |

| BSTFA | Enol-hydroxyl | Trimethylsilyl (TMS) ether | GC-MS | Increased volatility and stability |

Electrochemical Detection Methods

Electrochemical detection (ECD) offers a highly sensitive and selective alternative for compounds that are electrochemically active. While Pentanal, 3-methyl-2,4-dioxo- is not intrinsically electroactive under typical conditions, it can be detected using indirect methods.

Detection via Derivatization: The most viable strategy is to couple electrochemical detection with derivatization. The compound can be reacted with a reagent that is both specific to carbonyls and electroactive. For example, after derivatization with DNPH, the resulting hydrazone can be detected electrochemically. mdpi.com Recent research has focused on developing sensors for DNPH and its derivatives. mdpi.com

Sensor Development: The development of a specific electrochemical sensor would involve modifying an electrode surface (e.g., glassy carbon, gold) with a material that selectively interacts with the analyte or its derivative. This could involve polymers or nanomaterials designed to catalyze the oxidation or reduction of the target molecule, providing a measurable current. While specific sensors for Pentanal, 3-methyl-2,4-dioxo- are not widely reported, the principles of sensor design for other hydrazine (B178648) derivatives could be applied. mdpi.com These sensors can offer low detection limits and potential for miniaturization and field use. mdpi.comrsc.org

Non Pharmacological and Non Biological Applications of Pentanal, 3 Methyl 2,4 Dioxo

Pentanal, 3-methyl-2,4-dioxo- as a Building Block in Organic Synthesis

The presence of the 1,3-dicarbonyl moiety makes Pentanal, 3-methyl-2,4-dioxo- an important precursor in the construction of more complex molecular architectures, particularly heterocyclic systems. Its ability to react with various binucleophilic reagents is a cornerstone of its synthetic utility.

Precursor for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a fundamental area of organic chemistry, and 1,3-dicarbonyl compounds are classic starting materials for this purpose. nih.govsilverfernchemical.com Pentanal, 3-methyl-2,4-dioxo- is utilized in condensation reactions with hydrazine (B178648) derivatives and amidines to form important five- and six-membered heterocyclic rings.

Pyrazoles: One of the most well-established applications of 1,3-diketones is the Knorr pyrazole (B372694) synthesis, which involves a condensation reaction with hydrazines. nih.govhilarispublisher.com This reaction pathway allows for the creation of substituted pyrazole rings, which are significant scaffolds in various chemical industries. researchgate.net

Pyrimidines: The reaction of Pentanal, 3-methyl-2,4-dioxo- derivatives with amidines provides a route to pyrimidine-based structures. A notable example involves the reaction of 3-ferrocenylmethylidene-2,4-pentanedione with tautomeric forms of acetamidine (B91507) and p-aminobenzamidine. nih.gov This reaction, conducted in a water-alcohol medium with potassium carbonate, yields a mixture of ferrocenyl-substituted pyrimidine (B1678525) and piperidone derivatives. nih.gov These ferrocenyl-containing heterocycles are of interest for their potential applications in organometallic synthesis, coordination chemistry, and materials science. nih.gov

The following table summarizes the synthesis of heterocyclic compounds using a derivative of Pentanal, 3-methyl-2,4-dioxo-.

| Reactant 1 | Reactant 2 | Key Conditions | Resulting Heterocycles |

| 3-Ferrocenylmethylidene-2,4-pentanedione | Acetamidine | K₂CO₃, Water-Alcohol, 80-82 °C | Ferrocenylpyrimidine and Piperidone derivatives |

| 3-Ferrocenylmethylidene-2,4-pentanedione | p-Aminobenzamidine | K₂CO₃, Water-Alcohol, 80-82 °C | Ferrocenylpyrimidine and Piperidone derivatives |

Data sourced from a study on the reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione. nih.gov

Beyond medicinal chemistry, the heterocyclic structures derived from this compound are also used in the development of agrochemicals like pesticides and herbicides. myskinrecipes.com

Use in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.org This approach is valued for its atom economy and operational simplicity.

Pentanal, 3-methyl-2,4-dioxo- and its derivatives are suitable substrates for MCRs. The synthesis of ferrocenyl-substituted pyrimidines mentioned previously is a prime example of a three-component reaction. nih.gov In this process, a molecule of the β-diketone derivative reacts simultaneously with two molecules of an amidine. nih.gov This cyclocondensation-fragmentation reaction leads to the formation of complex heterocyclic systems, including spiro compounds and polymeric coordination complexes, in a single synthetic step. nih.gov

The table below details the components of this specific three-component reaction.

| Component 1 | Component 2 | Component 3 | Product Class |

| 3-Ferrocenylmethylidene-2,4-pentanedione | Amidine (Molecule 1) | Amidine (Molecule 2) | Ferrocenyl-substituted Pyrimidines and Piperidones |

Based on the three-component cyclocondensation–fragmentation reaction. nih.gov

Role in Materials Science

While direct applications of Pentanal, 3-methyl-2,4-dioxo- as a monomer or cross-linking agent are not extensively documented, its derivatives and the parent compound, 2,4-pentanedione (acetylacetone), indicate its potential in materials science. The chelating nature of the β-diketone functional group is key to these applications. myskinrecipes.com

The parent compound, acetylacetone (B45752), is known to be used in polymerization processes. It can act as a radical initiator in peroxide compounds to trigger polymerization and is also used as a component in catalyst systems for polymerization and copolymerization. silverfernchemical.comnih.gov Furthermore, acetylacetone finds use as a stabilizer for polymers like PVC and polyesters. silverfernchemical.com The ferrocenyl-substituted heterocycles synthesized from derivatives of Pentanal, 3-methyl-2,4-dioxo- are noted for their potential in materials science. nih.gov

Potential in Catalysis

The ability of β-dicarbonyl compounds to form stable complexes with a wide range of metal ions makes them valuable in the field of catalysis, often as ligand precursors. myskinrecipes.com The enolate form of Pentanal, 3-methyl-2,4-dioxo- can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms.

Research has shown that derivatives of Pentanal, 3-methyl-2,4-dioxo- can be functionalized to create more sophisticated ligands. For instance, the introduction of a pyridinylmethyl group at the 3-position creates 3-(pyridin-2-ylmethyl)pentane-2,4-dione, a tridentate ligand. asianpubs.org Such ligands can coordinate with metal compounds to form complexes whose catalytic performance may be enhanced by the presence of the additional coordinating pyridinyl group. asianpubs.org The resulting metal complexes have potential applications in catalyzing reactions such as oligomerization or polymerization. asianpubs.org

The parent compound, acetylacetone, is widely used to form metal acetylacetonates, which serve as catalysts and reagents in various chemical transformations. silverfernchemical.comnih.gov

Use in Niche Industrial Chemical Processes

Pentanal, 3-methyl-2,4-dioxo- and its parent compound are employed as intermediates in several specialized industrial applications that are not directly related to pharmacology or biology.

Agrochemicals: The compound serves as a building block in the synthesis of pesticides and herbicides, leveraging its reactivity to form complex and active structures. myskinrecipes.com

Flavors and Fragrances: It is utilized in organic synthesis pathways for the creation of flavor and fragrance compounds for consumer products. myskinrecipes.com

Metal Extraction and Deactivation: The parent compound, acetylacetone, is used as an extraction solvent in mineral processing due to its chelating properties. It is also used as a metal deactivator in gasoline and lubricants. silverfernchemical.com

Solvents: Acetylacetone also functions as a solvent for specific materials like cellulose (B213188) acetate (B1210297). silverfernchemical.com

Environmental Fate and Atmospheric Chemistry of Pentanal, 3 Methyl 2,4 Dioxo

Photochemical Degradation Pathways of Pentanal, 3-methyl-2,4-dioxo-

Direct photolysis, the process where a molecule absorbs light and breaks down, is a potential degradation pathway for organic compounds in the atmosphere. Carbonyl compounds, such as Pentanal, 3-methyl-2,4-dioxo-, can absorb ultraviolet radiation, which can lead to the cleavage of chemical bonds. However, without specific absorption cross-section and quantum yield data for this molecule, its significance as a direct photolytic sink cannot be quantified.

It is plausible that, like other carbonyl-containing compounds, Pentanal, 3-methyl-2,4-dioxo- could undergo photochemical degradation. For instance, the photo-oxidation of other complex organic molecules, such as 1,3,5-trimethylbenzene, has been shown to produce multifunctional compounds, including derivatives of dioxo-pentanal, in the particle phase, indicating that such structures can be part of atmospheric chemical processes. researchgate.netresearchgate.net

Reactivity with Atmospheric Oxidants (OH radical, Ozone, NO₃)

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), while ozone (O₃) and the nitrate (B79036) radical (NO₃) are significant oxidants, particularly during the nighttime. nih.gov The reactivity of Pentanal, 3-methyl-2,4-dioxo- with these oxidants is expected to be a major determinant of its atmospheric lifetime.

Hydroxyl Radical (OH): The reaction with the OH radical is anticipated to be a significant, if not the primary, removal mechanism for Pentanal, 3-methyl-2,4-dioxo- during the day. Based on structure-activity relationships, the OH radical can react via two main pathways: abstraction of the aldehydic hydrogen atom and addition to the carbon-carbon bonds. Studies on similar α,β-unsaturated aldehydes show that both H-atom abstraction from the aldehyde group and OH radical addition to the C=C bond are important reaction pathways. nih.gov For the related compound 3-methyl-2,4-pentanedione, the kinetics of its reaction with OH radicals have been investigated, highlighting the reactivity of such structures. sigmaaldrich.comacs.org However, no specific rate constants for Pentanal, 3-methyl-2,4-dioxo- are available.

Ozone (O₃): Ozonolysis, the reaction with ozone, is a known degradation pathway for compounds containing carbon-carbon double bonds. testbook.com The reaction of ozone with unsaturated aldehydes involves the electrophilic addition of ozone to the C=C bond, leading to the formation of a primary ozonide that decomposes into carbonyls and Criegee intermediates. nih.gov The rate of this reaction is influenced by the degree of substitution on the double bond. nih.gov While this pathway is theoretically possible for any unsaturated tautomeric form of Pentanal, 3-methyl-2,4-dioxo-, no experimental data on its rate constant or products exists. For some organophosphorus compounds, the upper limits for their reaction rates with ozone have been determined to be very low. acs.org

Nitrate Radical (NO₃): During the nighttime, the nitrate radical can be a potent oxidant for certain classes of organic compounds, particularly those with unsaturated bonds. nih.govnih.gov The reaction of NO₃ with unsaturated aldehydes has been studied for other compounds, but no such data is available for Pentanal, 3-methyl-2,4-dioxo-. nih.gov

Due to the lack of experimental data, a comprehensive data table on the reactivity of Pentanal, 3-methyl-2,4-dioxo- with atmospheric oxidants cannot be provided.

Formation of Secondary Organic Aerosols (SOA) Precursors

Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), leading to lower volatility products that can partition into the particle phase. Multifunctional compounds with low vapor pressures are often key precursors to SOA.

Given its multiple functional groups (aldehyde, diketone), Pentanal, 3-methyl-2,4-dioxo- and its oxidation products could potentially have low enough volatility to contribute to SOA formation. The oxidation of aromatic compounds like 1,3,5-trimethylbenzene can lead to the formation of highly oxygenated molecules, such as 2-methyl-4-oxo-2-pentenal and 3,5-dimethyl-5(2H)-2-furanone, which are known to contribute to SOA formation and growth. researchgate.netresearchgate.net Furthermore, the detection of 2-methyl-2-hydroxy-3,4-dioxo-pentanal in the particle phase from such experiments suggests that complex dioxo-aldehydes can be part of SOA. researchgate.net However, there are no direct studies that have investigated the SOA formation potential of Pentanal, 3-methyl-2,4-dioxo-.

Degradation Products and Mechanisms in Environmental Systems

The degradation of Pentanal, 3-methyl-2,4-dioxo- in the atmosphere is expected to produce a variety of smaller, oxygenated compounds. Based on the known degradation mechanisms of similar molecules, the following products could be anticipated:

From OH radical reaction: Abstraction of the aldehydic hydrogen would lead to an acyl radical, which could then react with O₂ and NO₂ to form a peroxyacyl nitrate (PAN)-type compound. Addition of OH to the carbon backbone would lead to the formation of various oxygenated products. For example, the reaction of OH radicals with 3-methyl-2-butenal (B57294) results in products such as glyoxal, acetone, and 2-hydroxy-2-methylpropanal. nih.gov

From Ozonolysis: The cleavage of a double bond in any unsaturated enol form of the molecule would result in the formation of smaller aldehydes and ketones. For instance, the ozonolysis of 3-methyl-2-hexene (B101136) yields 2-pentanone and ethanal. testbook.com